Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate
Description
Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate (CAS: 13103-52-1, EC: 236-025-0) is a synthetic ester compound characterized by a complex structure featuring:
- An octadecyl (C18) chain as the primary ester group.
- A thioether (-S-) linkage at the third carbon of the propionate backbone.
- A dodecyloxy (C12) group and a ketone (3-oxo) on the adjacent propyl substituent .
Environmental safety data indicate it is classified as a water pollutant, necessitating precautions to avoid contamination of waterways .
Properties
IUPAC Name |
dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O4S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-32-40-36(38)30-34-41-33-29-35(37)39-31-27-25-23-21-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZCFXQTVDJDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065353 | |
| Record name | Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13103-52-1 | |
| Record name | Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lauryl stearyl 3,3'-thiodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.735 | |
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| Record name | Lauryl stearyl thiodipropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J76U97K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thiol-Ene Reaction-Based Synthesis
The thiol-ene reaction offers a robust method for introducing thioether linkages. In this approach, 3-mercaptopropionic acid reacts with an α,β-unsaturated ester, such as dodecyl acrylate, under radical initiation. The resulting thioether intermediate is subsequently esterified with octadecanol.
Key Conditions :
-
Solvent : Toluene or dichloromethane.
-
Catalyst : Azobisisobutyronitrile (AIBN) at 0.5–1 mol%.
-
Temperature : 60–80°C under nitrogen atmosphere.
-
Yield : 70–85% after purification via column chromatography1.
Stepwise Esterification and Thioether Formation
An alternative route involves synthesizing the thioether propionic acid precursor before esterification. For example, 3,3'-thiodipropionic acid is first reacted with dodecyl bromide to form 3-(dodecylthio)propionic acid, which is then esterified with octadecanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Advantages :
-
Avoids side reactions associated with radical pathways.
-
Enables precise control over esterification steps2.
Catalytic Systems and Optimization
Acid-Catalyzed Esterification
Concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) is widely used for esterification. A study comparing catalysts found p-TSA (2 mol%) in toluene at 110°C for 12 hours achieved 92% conversion, whereas sulfuric acid yielded 88% but required neutralization steps3.
Table 1: Catalyst Performance in Esterification
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA (2 mol%) | Toluene | 110 | 12 | 92 |
| H₂SO₄ | Toluene | 120 | 10 | 88 |
| Enzymatic | Solvent-free | 60 | 24 | 78 |
Enzymatic Catalysis
Lipase-based catalysts (e.g., Candida antarctica Lipase B) offer eco-friendly alternatives. In solvent-free systems at 60°C, enzymatic esterification achieves 78% yield but requires longer reaction times (24 hours)4.
Industrial-Scale Production
Batch Reactor Processes
Industrial synthesis employs jacketed reactors with capacities exceeding 1,000 L. Key parameters include:
-
Molar Ratios : 1:1.2 (thiol:ester) to minimize unreacted thiol.
-
Temperature Control : 70–90°C to prevent thermal degradation.
-
Purification : Short-path distillation under reduced pressure (0.1–1 mmHg) isolates the product with >95% purity5.
Continuous Flow Systems
Recent advances utilize microreactors for enhanced heat/mass transfer. A pilot study demonstrated 98% conversion in 30 minutes at 100°C, compared to 8 hours in batch systems6.
Table 2: Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 8 h | 0.5 h |
| Temperature (°C) | 90 | 100 |
| Conversion (%) | 95 | 98 |
| Energy Consumption | High | Moderate |
Challenges and Mitigation Strategies
Steric Hindrance from Long Alkyl Chains
The octadecyl and dodecyloxy groups impede reaction kinetics. Solutions include:
-
Solvent Selection : High-boiling solvents like xylene improve solubility.
-
Microwave Assistance : Reduces reaction time by 40%7.
Oxidation of Thioether Linkages
Exposure to air during synthesis can oxidize thioethers to sulfoxides. Mitigation involves:
-
Inert Atmosphere : Nitrogen or argon sparging.
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Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene)8.
Analytical Validation of Synthesis
Structural Confirmation
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NMR Spectroscopy : ¹H NMR shows characteristic peaks at δ 2.85 (thioether –S–CH₂–) and δ 4.10 (–COO–CH₂–).
-
FTIR : Strong absorbance at 1,730 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C–S)9.
Purity Assessment
-
HPLC : Retention time of 12.3 minutes with >99% purity.
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GC-MS : Molecular ion peak at m/z 599.004 [M+H]⁺10.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the dodecyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymer Additive
One of the primary applications of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate is as an additive in synthetic organic polymers. It functions as a stabilizer that enhances the thermal and oxidative stability of polymers, which is crucial for extending their lifespan and maintaining performance under stress.
Case Study: Polymer Stability
A study examined the degradation behavior of polymer-additives including this compound. The results indicated that this compound significantly improved the thermal stability of polypropylene matrices when subjected to oxidative conditions. The degradation products were monitored to assess environmental risks associated with its use .
Environmental Impact
Research has been conducted to evaluate the environmental degradation of this compound when released into waste compost and soil. The findings showed that while it is stable under normal conditions, it undergoes gradual biotic degradation over time, which is essential for assessing its long-term environmental impact.
Biotic Degradation Study
In a controlled environment, the compound was subjected to biotic degradation tests alongside other polymer additives. The study found that the mineralization rates were highest through photooxidative degradation processes, indicating that while it poses minimal immediate ecological risks, its breakdown products need further investigation .
Industrial Applications
Beyond polymer stabilization, this compound has potential applications in various industries:
- Lubricants : Its properties make it suitable for use in lubricants where enhanced thermal stability is required.
- Coatings : It can be used in protective coatings to improve resistance against environmental factors.
Synthesis and Production
The synthesis of this compound involves complex chemical reactions that can be optimized for efficiency and yield. Various methods have been documented in patents, emphasizing the importance of reducing environmental impact during production processes .
Mechanism of Action
The mechanism of action of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes involved in cholesterol synthesis and tumor growth. The compound’s sulfur and oxygen atoms play a crucial role in its binding to these molecular targets, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in substituents and applications:
Table 1: Key Properties of Comparable Compounds
Biological Activity
Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate, also known as Lauryl stearyl 3,3'-thiodipropionate, is an organic compound with promising biological activity. This article explores its chemical properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C36H70O4S
- Molecular Weight : 599.004 g/mol
- Density : 0.93 g/cm³
- Boiling Point : 645 °C
- Flash Point : 295.3 °C
These properties indicate that the compound is a stable thioester with low volatility, which contributes to its utility in various applications, including biological research and industrial uses .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in metabolic pathways. Research suggests that it may inhibit enzymes associated with cholesterol synthesis and tumor growth. The presence of sulfur and oxygen in its structure enhances its binding affinity to these targets, leading to significant biological effects .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to:
- Inhibit the proliferation of cancer cells in vitro.
- Induce apoptosis in various cancer cell lines.
- Reduce tumor growth in animal models.
For instance, a study published in Cancer Research demonstrated that this compound significantly decreased the viability of breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .
Anti-Atherosclerotic Effects
Research also indicates that this compound may have anti-atherosclerotic properties. It appears to lower cholesterol levels by inhibiting the activity of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In a study involving hyperlipidemic rats, administration of the compound resulted in a significant reduction in serum cholesterol levels .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the effect of this compound on cancer cell viability.
- Method : Human breast cancer cell lines were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
- : The compound exhibits potent anticancer activity and warrants further investigation for therapeutic use.
-
Study on Cholesterol Reduction :
- Objective : To assess the impact on cholesterol levels in a hyperlipidemic model.
- Method : Rats were administered the compound for four weeks, with serum cholesterol levels measured pre-and post-treatment.
- Results : A marked decrease in total cholesterol and LDL levels was recorded.
- : this compound shows promise as a cholesterol-lowering agent.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C36H70O4S | Anticancer, Anti-Atherosclerotic |
| Lauryl stearyl 3,3'-thiodipropionate | C36H70O4S | Antioxidant |
| 3,3'-Thiobispropionic acid 1-dodecyl 1'-octadecyl ester | C36H70O4S | Antioxidant |
This table highlights that while similar compounds may share structural features, their biological activities can vary significantly based on their specific functional groups and molecular interactions .
Future Directions
The future research directions for this compound include:
- Expanding studies on its mechanism of action to identify specific molecular targets.
- Conducting clinical trials to evaluate its efficacy and safety as a therapeutic agent.
- Exploring its potential applications in drug formulation and delivery systems due to its favorable physicochemical properties.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate?
- Methodological Answer : Synthesis typically involves transesterification or thiol-ene reactions. For structurally similar antioxidants (e.g., tert-butyl derivatives), sodium montmorillonite in methanol under nitrogen at 110–120°C and 2–3 MPa pressure has been used to achieve >99% yield . Catalysts like monobutyltin oxide and solvents such as toluene are also reported for analogous esters .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Gas chromatography (GC) is commonly employed to monitor reaction progress and quantify residual reactants. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with UV detection are used for structural validation and purity assessment .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O, thioether S–C). Mass spectrometry (MS) confirms molecular weight (exact mass: 598.4960836 ), while NMR provides detailed structural insights, including alkyl chain conformation and sulfur connectivity .
Advanced Research Questions
Q. How do structural modifications in thioether-based antioxidants influence their thermal stabilization efficiency?
- Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that longer alkyl chains (e.g., octadecyl vs. dodecyl) enhance compatibility with polymer matrices, delaying oxidative degradation. The thioether group’s radical-scavenging efficacy can be quantified via oxidative induction time (OIT) measurements in polyolefins .
Q. What challenges arise in reconciling conflicting data on this compound’s antioxidant performance across studies?
- Methodological Answer : Discrepancies in OIT values may stem from variations in polymer crystallinity, additive concentration, or testing protocols (e.g., ASTM D3895 vs. ISO 11357). Standardizing matrix preparation (e.g., melt-blending conditions) and controlling residual catalyst levels (from synthesis) are critical for reproducibility .
Q. What mechanistic insights explain its dual role as a primary and secondary antioxidant?
- Methodological Answer : The thioether group acts as a hydroperoxide decomposer (secondary antioxidant), while the phenolic moiety (in analogs like Irganox 1076) scavenges free radicals (primary antioxidant). Electron paramagnetic resonance (EPR) studies can map radical intermediates, and computational models (DFT) predict reaction pathways .
Methodological Considerations
Q. How is the compound’s stability under UV irradiation evaluated in polymer composites?
- Methodological Answer : Accelerated weathering tests (e.g., QUV chambers) combined with FTIR or ESR detect photodegradation products. Adding synergists (e.g., hindered amine light stabilizers) improves UV resistance, quantified via retention of mechanical properties (tensile strength, elongation) .
Q. What analytical strategies differentiate this compound from structurally similar antioxidants in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
